{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Overview
Description
{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Amines are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure of the compound and its physicochemical properties.
Mode of Action
Amines generally act as bases, accepting protons from other molecules . They can also form hydrogen bonds with other molecules, which can influence their interactions with biological targets .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including those involved in neurotransmission and enzymatic catalysis .
Pharmacokinetics
Amines are generally well-absorbed due to their polarity and can be distributed throughout the body . They can be metabolized by various enzymes, including those in the liver, and excreted in the urine .
Result of Action
Amines can have a variety of effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine. These factors can include temperature, pH, and the presence of other molecules that can interact with the compound . Additionally, the compound’s stability can be affected by factors such as light, heat, and moisture .
Properties
IUPAC Name |
3-(1-but-3-enylpyrazol-4-yl)-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-3-4-8-14-10-11(9-13-14)6-5-7-12-2/h3,9-10,12H,1,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCSHFPGALJCIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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